molecular formula C12H23NO3 B583334 tert-butyl (2S,4R)-4-ethyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate CAS No. 924304-84-7

tert-butyl (2S,4R)-4-ethyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B583334
CAS No.: 924304-84-7
M. Wt: 229.32
InChI Key: LNINJRYCPOUYAL-ZJUUUORDSA-N
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Description

Tert-butyl (2S,4R)-4-ethyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C12H23NO3 and its molecular weight is 229.32. The purity is usually 95%.
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Biological Activity

tert-butyl (2S,4R)-4-ethyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structural features, particularly the presence of the hydroxymethyl and ethyl groups, suggest that it may interact with various biological targets, which can lead to therapeutic applications.

  • Molecular Formula : C₁₃H₁₉NO₃
  • Molecular Weight : 239.29 g/mol
  • CAS Number : 74844-91-0
  • Structural Characteristics : The compound features a chiral center at the 2 and 4 positions, which is crucial for its biological activity.

Research indicates that pyrrolidine derivatives can exhibit a range of biological activities, including:

  • Enzyme Inhibition : Compounds similar to this compound have been shown to inhibit specific enzymes like kinases and phosphatases, which are critical in various signaling pathways .
  • Receptor Modulation : The stereochemistry of this compound allows it to selectively bind to certain receptors, potentially modulating their activity. For example, pyrrolidine derivatives have been studied for their effects on adrenergic receptors .

Biological Activity Data

Biological ActivityTargetEffectReference
Glucose RegulationGRP40Agonist
Kinase InhibitionCK1γSelective Inhibition
Antitumor ActivityVarious Cancer Cell LinesCytotoxicity

Case Studies

  • Glucose Regulation : A study demonstrated that hydroxymethyl pyrrolidine compounds could enhance glucose-dependent insulin secretion. The compound showed improved efficacy in lowering plasma glucose levels in murine models when administered at doses of 0.3 or 1 mg/kg .
  • Kinase Inhibition : Another investigation focused on the selectivity of pyrrolidine derivatives for CK1 kinases. X-ray crystallography revealed that the spatial arrangement of substituents on the pyrrolidine ring significantly influences binding affinity and selectivity against a panel of kinases .
  • Anticancer Properties : Research has highlighted the potential of pyrrolidine compounds in cancer therapy. The introduction of specific substituents has been linked to increased cytotoxicity against various cancer cell lines, suggesting a promising avenue for drug development .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that:

  • The presence of an ethyl group at the 4-position enhances receptor selectivity.
  • Hydroxymethyl substitution at the 2-position is critical for biological activity, affecting both potency and selectivity towards specific targets .

Properties

IUPAC Name

tert-butyl (2S,4R)-4-ethyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-5-9-6-10(8-14)13(7-9)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3/t9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNINJRYCPOUYAL-ZJUUUORDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(N(C1)C(=O)OC(C)(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C[C@H](N(C1)C(=O)OC(C)(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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